4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one
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Overview
Description
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one is a complex organic compound with a pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the amino group through nucleophilic substitution. The phenylmethoxy groups can be added via etherification reactions using appropriate phenol derivatives and alkylating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions are carefully controlled to avoid side reactions and to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but it is known to influence signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrimidine ring.
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-amine: Similar structure but with an additional amino group.
Uniqueness
4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
82410-29-5 |
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Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one |
InChI |
InChI=1S/C22H25N3O4/c23-21-11-12-25(22(26)24-21)17-29-20(15-27-13-18-7-3-1-4-8-18)16-28-14-19-9-5-2-6-10-19/h1-12,20H,13-17H2,(H2,23,24,26) |
InChI Key |
QNJPMSFJQANFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=CC(=NC3=O)N |
Origin of Product |
United States |
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